4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol is a complex chemical compound, primarily recognized for its structural similarity to salmeterol, a long-acting beta2-adrenergic receptor agonist. This compound features multiple functional groups, including hydroxyl and amino groups, which contribute to its unique chemical properties. It is classified as a phenolic derivative and is often studied in the context of respiratory therapies due to its potential biological activities.
This compound is derived from salmeterol and has been identified in various chemical databases and patent literature. Its significance in medicinal chemistry stems from its structural attributes that may influence biological activity, particularly in the treatment of asthma and chronic obstructive pulmonary disease.
The classification of 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol falls under the category of beta2-adrenergic receptor agonists. These compounds are known for their role in stimulating the beta2 receptors, leading to bronchodilation and relief from respiratory distress.
The synthesis of 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol typically involves multi-step organic reactions. The synthesis can be outlined as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the desired compound. Common solvents used include methanol and tetrahydrofuran.
The molecular structure of 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol can be represented as follows:
This structure consists of a phenolic core with various substituents that enhance its lipophilicity and potential biological interactions.
Key molecular data includes:
The compound can participate in various chemical reactions typical for phenolic compounds, including:
The reactivity of this compound is influenced by the presence of functional groups that can act as nucleophiles or electrophiles in various organic reactions.
As a beta2-adrenergic receptor agonist, the mechanism of action involves:
Research indicates that compounds similar in structure exhibit significant biological activities, including anti-inflammatory effects and improved airflow in patients with respiratory conditions.
Key physical properties include:
Chemical properties involve stability under various pH conditions and susceptibility to oxidation due to the presence of hydroxyl groups.
4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol has potential applications in:
This compound's structural complexity and functional versatility make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The systematic name 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol follows IUPAC nomenclature rules by identifying the parent structure as a phenol derivative with hydroxyl groups at positions 1 and 4. The name explicitly describes the substituents:
The "4-phenylbutan-2-yl" moiety indicates a four-carbon alkyl chain with a phenyl group at carbon 4 and an oxygen linkage at carbon 2. The hexyl spacer (6 atoms) connects the ether oxygen to the secondary amine [1] [2] [8]. This naming convention precisely maps molecular connectivity, distinguishing it from simpler β-agonists like albuterol through specification of the extended N-alkyl chain [3] [7].
Table 1: Nomenclature and Identifiers
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol | [1] [2] |
CAS Registry Number | 108928-81-0 | [1] [2] [8] |
Other Designations | Salmeterol Related Compound B; Salmeterol EP Impurity E | [8] [9] |
SMILES Notation | OCc1cc(ccc1O)C(O)CNCCCCCCOC(CCc1ccccc1)C | [2] [4] |
The compound has a molecular formula of C₂₅H₃₇NO₄, confirmed by high-resolution mass spectrometry with an exact monoisotopic mass of 415.2723 Da and an average molecular weight of 415.5656 g/mol [1] [3] [5]. The carbon skeleton includes:
Isomeric complexity arises from two chiral centers: the β-hydroxyamine carbon (C1) and the asymmetric carbon in the 4-phenylbutan-2-yl group (Cα). This generates four possible stereoisomers [(R,R), (S,S), (R,S), (S,R)], though the compound is typically reported as a racemic mixture in synthetic contexts [3] [7] [9]. The extended alkyl chain (11 atoms from amine to terminal phenyl) confers high lipophilicity (calculated logP = 2.97) [4] [5].
NMR Spectroscopy (DMSO-d₆):
Infrared Spectroscopy (KBr):
Mass Spectrometry:
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.95 (d), 6.65 (d), 6.55 (dd) | Aromatic protons on dihydroxyphenyl ring |
δ 4.85 (br s), 4.45 (t) | Phenolic OH and aliphatic OH | |
δ 3.95 (m) | Methine proton of 4-phenylbutan-2-yl group | |
δ 2.85-2.65 (m) | Methylene groups adjacent to amine and phenyl | |
¹³C NMR | δ 156.5, 142.1 | Quaternary carbons (oxygenated) |
δ 74.5 | Chiral carbon in ethanolamine chain | |
δ 64.3 | Chiral carbon in ether chain | |
IR | 3300-3500 cm⁻¹ | Hydrogen-bonded O-H stretches |
1240 cm⁻¹ | Phenolic C-O stretch | |
1100 cm⁻¹ | Aliphatic ether C-O stretch | |
MS | m/z 416.27 | Protonated molecular ion [M+H]⁺ |
m/z 224.18 | Charged fragment from amine-containing chain |
The molecule contains two stereogenic centers:
These centers generate four possible stereoisomers (RR, SS, RS, SR). The pharmacological activity of β₂-adrenergic agonists like salmeterol is highly stereospecific, with the R-configuration at the ethanolamine center exhibiting 100-fold greater receptor affinity than the S-isomer [3] [7]. The configuration at Cα influences membrane partitioning kinetics due to altered spatial orientation of the lipophilic tail. X-ray crystallography of related compounds confirms that the active R-isomer adopts an extended conformation positioning the aromatic groups 20-25 Å apart, enabling simultaneous engagement with β₂-adrenoreceptor orthosteric and exosite domains [5] [7]. Commercial salmeterol uses a racemic mixture at Cα but enantiomerically pure R-configuration at C1, while synthetic intermediates like this compound are typically racemized at both centers unless chiral synthesis is employed [3] [9].
This compound serves as a key intermediate in salmeterol synthesis but lacks the xinafoate counterion (1-hydroxy-2-naphthoic acid) present in the drug substance [8] [9]. Structural comparisons reveal:
Table 3: Structural Comparison with Long-Acting β₂-Agonists
Structural Feature | 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol | Salmeterol | Formoterol |
---|---|---|---|
Core Structure | 2-Hydroxymethylphenol | Saligenin | 3-Formamidophenyl |
Aminoalkyl Chain | -NH-CH(CH₃)- | -NH-CH(CH₃)- | -NH-CH(CH₃)- |
Lipophilic Tail | -O-CH(CH₃)CH₂CH₂C₆H₅ | -O-CH₂CH₂C₆H₅ | -NHCHO |
Spacer Length | 11-atom chain (hexyloxy linker) | 10-atom chain | 8-atom chain |
Chiral Centers | 2 (racemic) | 1 (R-configuration essential) | 2 (RR-configuration optimal) |
logP (Calculated) | 2.97 | 3.80 (with xinafoate) | 1.74 |
The phenylbutan-2-yl ether chain represents a strategic modification of salmeterol’s phenylethoxy group, potentially altering:
These structural distinctions underscore structure-activity relationship (SAR) principles for long-acting β₂-agonists: minor alterations to the N-alkyl chain profoundly impact duration of action, receptor selectivity, and pharmacokinetics. The compound’s intermediate status enables systematic exploration of these effects through analog synthesis [8] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1